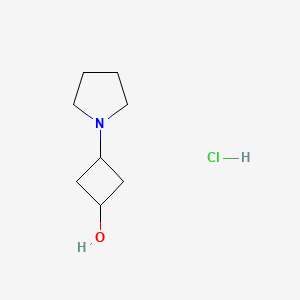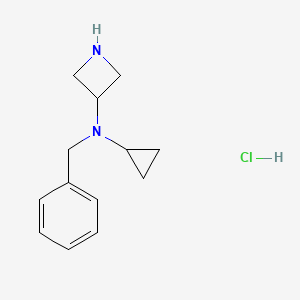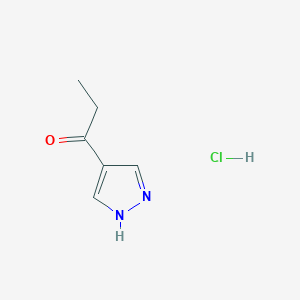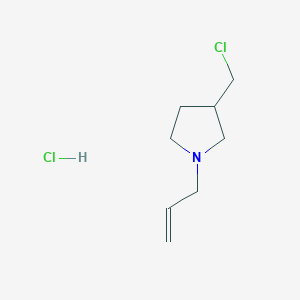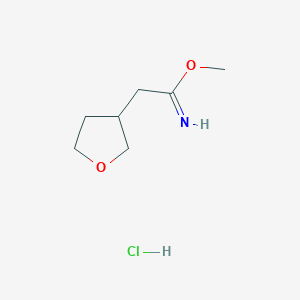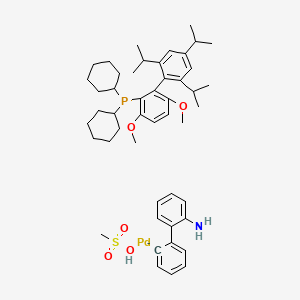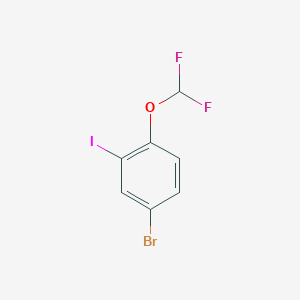
4-Bromo-1-(difluoromethoxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule, including the arrangement of its atoms and the lengths and angles of its bonds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including the reagents it reacts with, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Occupational and Environmental Health Studies
Studies have focused on the occupational exposure to brominated compounds, analyzing their potential toxicity and the methods for monitoring exposure levels. For instance, the study by Kawai et al. (2001) developed an analytical method to measure 1-bromopropane in urine, suggesting it as a reliable biomarker of occupational exposure to 1-BP vapour. Similarly, Hanley et al. (2010) examined bromide and N-acetyl-S-(n-propyl)-l-cysteine in urine from workers exposed to 1-bromopropane solvents, indicating that these biomarkers are useful for assessing low exposure levels in occupational settings (Kawai et al., 2001), (Hanley et al., 2010).
Biomedical Research
Some studies have explored the biomedical applications of brominated compounds. For example, Sinusas et al. (2014) investigated an 18F-labeled ligand for norepinephrine transporter, suggesting its potential for mapping cardiac nerve terminals in vivo using PET. This study highlights the biomedical imaging applications of brominated compounds (Sinusas et al., 2014).
Proteomics and Toxicology
Large-scale proteomics analysis has been employed to understand the effects of brominated compounds on human health. Miao et al. (2018) conducted a proteomic change analysis between healthy individuals and those exposed to or poisoned by 1-bromopropane, providing insights into the biological impact of exposure to brominated solvents (Miao et al., 2018).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards, and determining appropriate safety precautions for handling and storage.
Orientations Futures
This involves discussing potential future research directions, such as new reactions the compound could be used in, or new synthesis methods that could be developed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information may not be available. If you have access to a university or institutional library, you may be able to find more information in scientific journals or databases. If you’re working in a lab, always consult the relevant safety data sheets and follow your institution’s safety protocols when handling chemicals.
Propriétés
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBYPLBWCKHTNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273351 |
Source


|
| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
CAS RN |
1261679-49-5 |
Source


|
| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261679-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(difluoromethoxy)-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

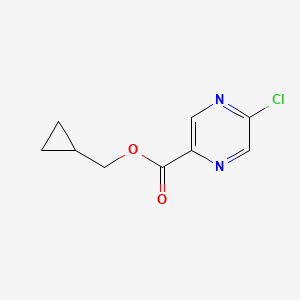
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
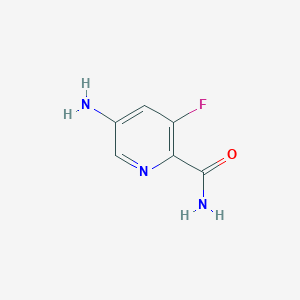
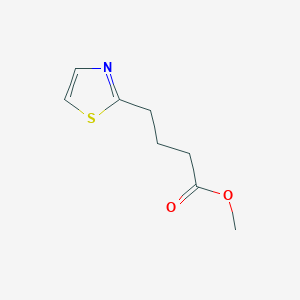
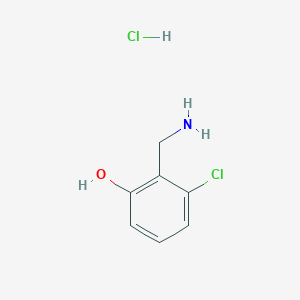
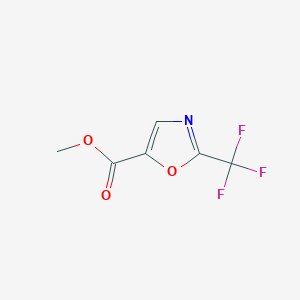
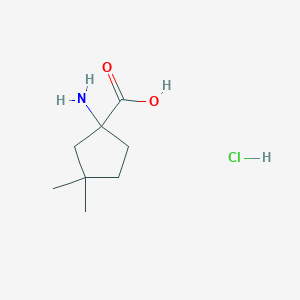
![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
